An In-depth Technical Guide to 5-Bromo-2-chloropyridine-3-sulfonyl chloride
An In-depth Technical Guide to 5-Bromo-2-chloropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloropyridine-3-sulfonyl chloride is a halogenated pyridine derivative that serves as a highly reactive intermediate in organic synthesis. Its trifunctional nature, featuring a pyridine core substituted with a bromine atom, a chlorine atom, and a sulfonyl chloride group, makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the known physical properties, safety information, and synthetic utility of this compound, with a particular focus on its potential applications in the field of drug discovery.
Physicochemical Properties
The precise experimental determination of all physical properties for 5-Bromo-2-chloropyridine-3-sulfonyl chloride is not extensively documented in publicly available literature. However, based on supplier information and data for structurally similar compounds, the following properties can be summarized.
| Property | Value | Source(s) |
| CAS Number | 1146290-19-8 | [1] |
| Molecular Formula | C₅H₂BrCl₂NO₂S | [1] |
| Molecular Weight | 290.95 g/mol | [1] |
| Appearance | White to off-white solid (inferred) | [2] |
| Melting Point | Data for the specific isomer is not readily available. For the related isomer, 3-Bromo-2-chloropyridine-5-sulfonyl chloride, the melting point is reported as 65-70 °C. | [3] |
| Solubility | Expected to be soluble in dichloromethane and other polar aprotic solvents. It reacts with water. | [3] |
| Purity | Commercially available with a purity of ≥95%. | [4] |
Note: The reactivity of the sulfonyl chloride group with water and other nucleophiles necessitates handling and storage under anhydrous conditions.[3]
Spectroscopic Data
Detailed experimental spectroscopic data for 5-Bromo-2-chloropyridine-3-sulfonyl chloride is not widely published. However, predicted mass spectrometry data is available.
Predicted Mass Spectrometry Data [5]
| Adduct | m/z |
| [M+H]⁺ | 289.84395 |
| [M+Na]⁺ | 311.82589 |
| [M-H]⁻ | 287.82939 |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-Bromo-2-chloropyridine-3-sulfonyl chloride.
Representative Experimental Protocol (Adapted from similar transformations)
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Diazotization: 3-Amino-5-bromo-2-chloropyridine is dissolved in a suitable acidic medium, such as concentrated hydrochloric acid, and cooled to 0-5 °C.[6] A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Sulfonylchlorination: In a separate vessel, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and saturated with a copper(II) chloride catalyst. The previously prepared cold diazonium salt solution is then added slowly to this mixture.
-
Work-up and Isolation: The reaction mixture is stirred for a specified period, after which the product is typically isolated by extraction with an organic solvent like dichloromethane. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude 5-Bromo-2-chloropyridine-3-sulfonyl chloride, which can be further purified by recrystallization or chromatography.
Reactivity and Synthetic Applications
The synthetic utility of 5-Bromo-2-chloropyridine-3-sulfonyl chloride stems from the differential reactivity of its functional groups. The sulfonyl chloride is a strong electrophile, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. The chloro and bromo substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, respectively. This allows for a stepwise and regioselective functionalization of the molecule.
Key Reactions:
-
Sulfonamide Formation: The reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a vast array of biologically active compounds.
-
Suzuki Coupling: The bromine at the 5-position can be selectively coupled with boronic acids in the presence of a palladium catalyst to form a new carbon-carbon bond.
-
Nucleophilic Aromatic Substitution: The chlorine at the 2-position can be displaced by various nucleophiles, such as amines, alcohols, and thiols.
Workflow for Molecular Diversification
Caption: Reactivity and diversification pathways for 5-Bromo-2-chloropyridine-3-sulfonyl chloride.
Applications in Drug Discovery
While specific examples detailing the use of 5-Bromo-2-chloropyridine-3-sulfonyl chloride in the synthesis of marketed drugs are not prevalent in the literature, the structural motifs it can generate are of significant interest in medicinal chemistry. Pyridine-based sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7] The ability to introduce further diversity through the bromo and chloro substituents makes this reagent a powerful tool for generating libraries of novel compounds for high-throughput screening and lead optimization.
Safety and Handling
As a reactive sulfonyl chloride, 5-Bromo-2-chloropyridine-3-sulfonyl chloride should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance and is sensitive to moisture.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from water and incompatible materials such as strong bases and oxidizing agents.[3]
References
-
Chem-Impex. 5-Bromo-pyridine-2-sulfonyl chloride. [Link]
-
CRO Splendid Lab Pvt. Ltd. 5-Bromo-2-chloropyridine-3-sulfonyl chloride. [Link]
-
PubChemLite. 5-bromo-2-chloropyridine-3-sulfonyl chloride (C5H2BrCl2NO2S). [Link]
-
PubChem. 5-Bromo-2-chloro-3-fluoropyridine. [Link]
- Google Patents. One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
Chemsrc. 5-Bromo-6-chloropyridine-3-sulfonyl chloride. [Link]
-
AccelaChem. 5-bromo-2-chloropyridine-3-sulfonyl chloride. [Link]
-
PubChem. 5-Chloropyridine-3-sulfonyl chloride. [Link]
-
CP Lab Safety. 3-Amino-5-bromo-2-chloropyridine, 5g, Each. [Link]
-
Allfluoro pharmaceutical co .ltd. 5-Bromo-2-chloropyridine-3-sulfonyl chloride. [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. EnamineStore [enaminestore.com]
- 3. 3-Bromo-2-chloropyridine-5-sulfonyl chloride, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 4. 1146290-19-8,5-bromo-2-chloropyridine-3-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 7. chemimpex.com [chemimpex.com]
